molecular formula C18H19NO6 B13717944 N-Fmoc-L-serine Hydrate

N-Fmoc-L-serine Hydrate

Cat. No.: B13717944
M. Wt: 345.3 g/mol
InChI Key: RWWKTJDSARSZJL-UHFFFAOYSA-N
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Description

N-Fmoc-L-serine Hydrate, also known as (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate, is a derivative of the amino acid L-serine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by its white to yellow solid form and has a molecular weight of 345.35 .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-L-serine Hydrate is typically synthesized through the reaction of L-serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-serine Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of N-Fmoc-L-serine, such as ketones, aldehydes, alcohols, and substituted serine derivatives .

Mechanism of Action

The primary mechanism of action of N-Fmoc-L-serine Hydrate involves the protection of the amino group during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the amino group, preventing unwanted reactions. The Fmoc group can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, ensuring the protection of the substrate .

Comparison with Similar Compounds

N-Fmoc-L-serine Hydrate is compared with other Fmoc-protected amino acids, such as:

The uniqueness of this compound lies in its hydroxyl group, which provides additional reactivity and versatility in synthetic applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5.H2O/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWKTJDSARSZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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